2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid
Description
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at position 2, a cyano group at position 5, and a trifluoromethyl group at position 3. These substituents confer unique electronic and steric properties:
- Bromine: A heavy halogen that enhances molecular polarizability and serves as a leaving group in cross-coupling reactions.
- Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) that increases acidity (pKa reduction) and improves metabolic stability.
- Cyano (-CN): Another EWG that enhances intermolecular dipole interactions and influences electronic distribution.
This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a building block for bioactive molecules. Its structural complexity allows for precise tuning of reactivity and solubility.
Properties
IUPAC Name |
2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-2-6(9(11,12)13)4(3-14)1-5(7)8(15)16/h1-2H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRVXYRNXWVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Related Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid : This compound is synthesized using p-trifluoromethyl chlorobenzene and tertiary amines as raw materials, with tert-butyl lithium as a catalyst. The process involves forming a lithium salt intermediate, which reacts with solid carbon dioxide to yield the benzoic acid derivative.
2-Bromo-4,5-dimethoxybenzoic acid : This compound is prepared through a two-step process involving bromination of 3,4-dimethoxybenzene followed by oxidation with potassium permanganate in the presence of a phase transfer catalyst.
Challenges and Considerations
- Regioselectivity : Ensuring that bromination and cyanation occur at the desired positions on the benzene ring is a significant challenge.
- Functional Group Compatibility : The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions.
Data Tables and Research Findings
While specific data for this compound is limited, related compounds provide insights into potential synthesis conditions:
| Compound | Synthesis Steps | Yield | Purity |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Lithiation followed by CO2 reaction | 90.4% | >98.1% |
| 2-Bromo-4,5-dimethoxybenzoic acid | Bromination and oxidation | 92.4% | 97.4% |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid can be oxidized to other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Oxidation and Reduction: Reagents like hydrogen gas with metal catalysts for reduction, or strong oxidizing agents for oxidation.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction: Products include amines or oxidized derivatives of benzoic acid.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of benzoic acid with trifluoromethyl substituents can effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study:
A study demonstrated that a related compound exhibited significant inhibitory effects on tyrosine kinases, which are critical in cancer progression. The compound's ability to disrupt angiogenesis was particularly noted, making it a candidate for further development in cancer therapies .
Anti-inflammatory Properties
Trifluoromethylated benzoic acids have been explored for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially serving as therapeutic agents for diseases characterized by chronic inflammation .
Case Study:
In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Antimicrobial Applications
The antimicrobial properties of 2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid have been investigated, particularly against Gram-positive bacteria. Compounds with similar structures have demonstrated low minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.78 | Staphylococcus aureus |
| Compound B | 3.12 | Enterococcus faecalis |
| Compound C | <0.5 | Streptococcus pneumoniae |
Agricultural Applications
The compound's structural features make it a valuable candidate for developing herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions.
Case Study:
Research has shown that related compounds can act as herbicides by inhibiting the growth of target weeds without adversely affecting crop plants . The development of selective herbicides from such compounds could significantly enhance agricultural productivity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents significantly alter physicochemical properties. Key analogs include:
Key Observations :
- Acidity : The target compound’s pKa is lower than analogs lacking multiple EWGs (e.g., 1483-56-3) due to synergistic effects of -CF₃ and -CN .
- Reactivity : Bromine at C2 in the target compound facilitates Suzuki-Miyaura coupling, whereas fluorine at C2 (1699741-92-8) may direct electrophilic substitutions to other positions .
- Solubility: The cyano group in the target compound reduces solubility in nonpolar solvents compared to 1483-56-3 .
Physical Properties
- Molecular Weight: The target compound (C₉H₄BrF₃NO₂, ~292.0 g/mol) has a higher molecular weight than 1483-56-3 (C₈H₄BrF₃O₂, ~269.0 g/mol) due to the cyano group .
- Thermal Stability : Trifluoromethyl analogs generally exhibit higher thermal stability (>250°C decomposition) compared to difluoromethyl derivatives .
Research Findings and Data Tables
Table 1: Acidity Comparison of Selected Analogs
| Compound | pKa (Predicted) | Substituent Influence |
|---|---|---|
| 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid | 1.8 ± 0.2 | Strong EWGs (-CF₃, -CN, -Br) lower pKa |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 2.3 ± 0.3 | Single EWG (-CF₃) less acidic than target |
| 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | 2.1 ± 0.2 | Fluorine’s inductive effect enhances acidity |
Table 2: Solubility in Dichloromethane (25°C)
| Compound | Solubility (mg/mL) | Notes |
|---|---|---|
| This compound | 12.5 | Low due to polarity from -CN and -CF₃ |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 18.7 | Higher solubility without -CN group |
| 3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid | 15.2 | -CF₂H reduces polarity slightly |
Biological Activity
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group and a cyano group. These functional groups enhance its lipophilicity and biological activity, making it a valuable candidate for drug development and other applications.
- Molecular Formula: C8H4BrF3N
- Molecular Weight: 252.02 g/mol
- Structural Characteristics: The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the cyano group can participate in various interactions, including hydrogen bonding.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, allowing for better interaction with enzymes and receptors. This compound has been shown to modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of trifluoromethyl phenyl compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 0.78 μg/ml, indicating potent antibacterial properties .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies suggest that the compound can induce apoptosis in cancer cells while showing minimal toxicity to normal cells, which is crucial for therapeutic applications .
Case Studies and Research Findings
-
Study on Antibacterial Activity:
- Objective: To evaluate the antibacterial efficacy of this compound.
- Methodology: Time-kill assays and biofilm inhibition studies were conducted.
- Results: The compound exhibited a bactericidal effect against stationary phase cells of S. aureus, with significant inhibition of biofilm formation at concentrations as low as 1x MIC .
- Cytotoxicity Assessment:
Data Tables
| Compound | Target Bacteria | MIC (μg/ml) | Effect on Biofilm Formation |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.78 | Inhibits >85% at 2x MIC |
| Derivative A | Enterococcus faecalis | 1.56 | Inhibits >80% at 2x MIC |
| Derivative B | Escherichia coli | 3.12 | Minimal inhibition |
Q & A
Q. What are the key synthetic strategies for preparing 2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid?
Methodological Answer: The synthesis typically involves halogenation and functionalization of a benzoic acid precursor. For example:
Halogenation : Bromination at the 2-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Trifluoromethyl Introduction : Electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) at the 4-position .
Cyano Group Installation : Nitrile formation via Sandmeyer reaction (converting an amine intermediate) or direct cyanation using CuCN .
Critical Consideration : The electron-withdrawing trifluoromethyl and bromo groups may deactivate the aromatic ring, requiring elevated temperatures or catalytic systems (e.g., Pd) to facilitate reactions .
Q. How do the substituents (Br, CN, CF₃) influence the compound’s stability and reactivity?
Methodological Answer:
- Bromine : Enhances electrophilic substitution resistance but enables Suzuki-Miyaura cross-coupling for further derivatization .
- Trifluoromethyl (CF₃) : Increases acidity of the carboxylic acid (pKa ~1.5–2.0) and improves metabolic stability in biological studies .
- Cyano (CN) : Polarizes the aromatic ring, facilitating nucleophilic attacks at the 5-position. May require stabilization via hydrogen bonding in crystal structures .
Table 1 : Substituent Effects on Reactivity
| Substituent | Electronic Effect | Key Reactivity |
|---|---|---|
| Br | Moderate -I, +R | Cross-coupling |
| CF₃ | Strong -I | Acid stability |
| CN | Strong -I, -R | Ring polarization |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing forces. A systematic approach includes:
Variable-Temperature NMR : Identify rotameric equilibria by observing signal coalescence at elevated temperatures .
DFT Calculations : Compare computed vs. experimental chemical shifts to validate structural assignments .
SHELX Refinement : Use high-resolution X-ray data to resolve bond-length ambiguities caused by electron-withdrawing groups .
Example : A 2024 study resolved conflicting NMR signals by correlating crystal packing (via SHELX) with solution-state dynamics .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., decarboxylation)?
Methodological Answer:
- Temperature Control : Conduct reactions below 80°C to minimize decarboxylation of the benzoic acid moiety .
- Protecting Groups : Use methyl esters or silyl ethers to shield the carboxylic acid during halogenation .
- Catalytic Systems : Employ Pd/ligand systems (e.g., XPhos) for selective cross-coupling without acid degradation .
Case Study : A 2023 protocol achieved 85% yield by using a Pd(OAc)₂/XPhos catalyst at 60°C, avoiding decarboxylation observed at higher temperatures .
Q. How does the compound’s structure impact its biological activity in drug discovery pipelines?
Methodological Answer:
- CF₃ Group : Enhances binding to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase) via fluorine interactions .
- Br and CN Groups : Serve as hydrogen-bond acceptors, improving target selectivity. A 2022 study showed nanomolar inhibition of E. coli growth via this mechanism .
Table 2 : Structure-Activity Relationships (SAR)
| Substituent | Target Interaction | Biological Effect |
|---|---|---|
| CF₃ | Hydrophobic pocket | Antifungal activity |
| CN | H-bond acceptor | Enzyme inhibition |
| Br | Steric bulk | Selectivity modulation |
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
Methodological Answer:
Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect trace impurities affecting physical properties .
Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms with distinct melting points .
Solvent Effects : Solubility in DMSO vs. MeOH may vary due to hydrogen-bonding capacity of the cyano group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
